![molecular formula C10H13N3O5S B10783435 (Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine](/img/no-structure.png)
(Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifurtimox-d4 is a deuterium-labeled derivative of Nifurtimox, an antiprotozoal agent primarily used for the treatment of Chagas disease, which is caused by the parasite Trypanosoma cruzi . The deuterium labeling in Nifurtimox-d4 makes it particularly useful as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nifurtimox-d4 involves the incorporation of deuterium atoms into the Nifurtimox molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Nitration: Introduction of a nitro group into the aromatic ring.
Reduction: Reduction of the nitro group to an amine.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents or solvents.
Industrial Production Methods: Industrial production of Nifurtimox-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Nifurtimox-d4 undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Nifurtimox-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in quantitative analysis by GC-MS or LC-MS.
Biology: Studied for its effects on enzyme activity, particularly lactate dehydrogenase.
Medicine: Investigated for its potential use in the treatment of neuroblastoma, a type of cancer.
Industry: Utilized in the development of new analytical methods and quality control processes
Wirkmechanismus
The mechanism of action of Nifurtimox-d4 is similar to that of Nifurtimox. It involves the activation of nitroreductase enzymes, which produce reactive metabolites. These metabolites generate reactive oxygen species (ROS) that cause oxidative stress and damage to the DNA and other cellular components of Trypanosoma cruzi, leading to the death of the parasite . The compound also affects enzyme activity, such as lactate dehydrogenase, which plays a role in its antiprotozoal activity .
Vergleich Mit ähnlichen Verbindungen
Nifurtimox-d4 can be compared with other similar compounds, such as:
Nifurtimox: The non-deuterated form used for the treatment of Chagas disease.
Benznidazole: Another antiprotozoal agent used for Chagas disease.
Pentamidine: Used for the treatment of Trypanosomiasis and other parasitic infections.
Uniqueness: Nifurtimox-d4’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise quantitative analysis in research applications. This makes it a valuable tool in analytical chemistry and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C10H13N3O5S |
---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
(Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-/i5D2,7D2 |
InChI-Schlüssel |
ARFHIAQFJWUCFH-ABMIZFLJSA-N |
Isomerische SMILES |
[2H]C1(CN(C(C(S1(=O)=O)([2H])[2H])C)/N=C\C2=CC=C(O2)[N+](=O)[O-])[2H] |
Kanonische SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.